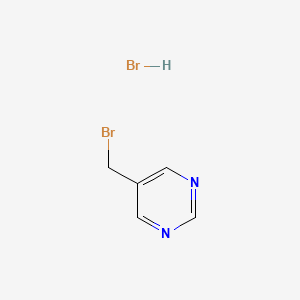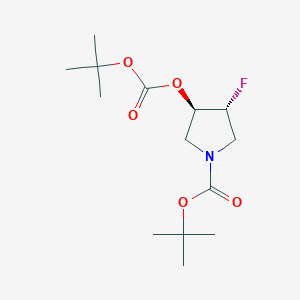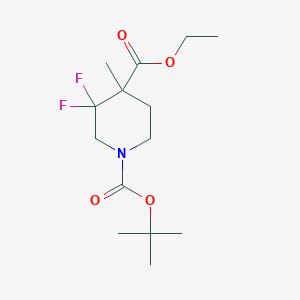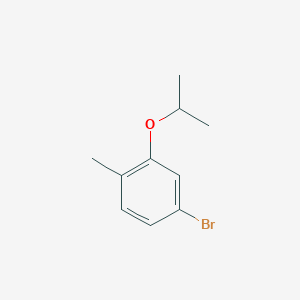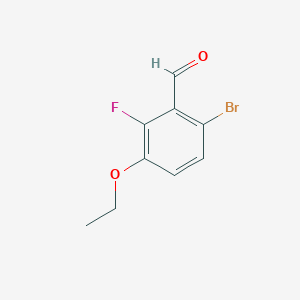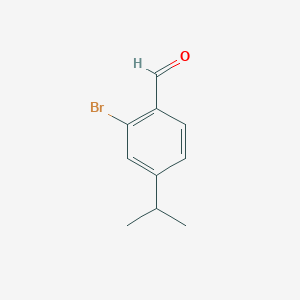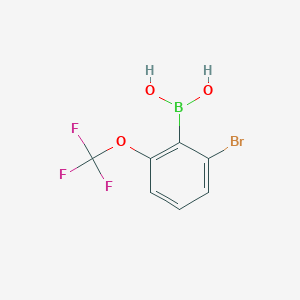![molecular formula C11H21IN4S B1377654 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide CAS No. 1197609-28-1](/img/structure/B1377654.png)
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Overview
Description
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide is a useful research compound. Its molecular formula is C11H21IN4S and its molecular weight is 368.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
Amine Exchange Reactions : This compound is involved in amine exchange reactions with amino acids in aqueous solutions, leading to the synthesis of specific ion associates detectable in DMSO-d6 solutions (Sun Min’yan’ et al., 2010).
Catalyst- and Solvent-Free Synthesis : It is used as a strategic intermediate for catalyst- and solvent-free synthesis, such as in the preparation of benzamide derivatives through microwave-assisted Fries rearrangement (R. Moreno-Fuquen et al., 2019).
Cyclization Processes : This compound can undergo cyclization to form various derivatives like 1,2,4-triazole and 1,3,4-thiadiazole, which are confirmed by X-ray structure analysis (A. Maliszewska-Guz et al., 2005).
Synthesis of Heterocyclic Compounds : It facilitates the synthesis of various heterocyclic compounds, including triazolo and thiadiazine derivatives, as confirmed by IR, NMR, and mass spectral studies (Azhar Hajri, L. Marzouki, 2019).
Applications in Biological Studies
Antimicrobial Activity : Derivatives of this compound have been synthesized and screened for antimicrobial activities. Certain derivatives have shown promising results in this regard (V. Sumangala et al., 2012).
Synthesis and Antimicrobial Studies : Its derivatives have been used in the synthesis of triazole-thiazolidine heterocyclic compounds, which were later evaluated for antimicrobial behavior (N. Rameshbabu et al., 2019).
Antimicrobial and Antitubercular Activities : Compounds derived from this chemical have undergone pharmacological evaluations for antimicrobial and antitubercular activities (T. K. Dave et al., 2007).
Synthesis of Selenium-Containing Heterocycles : This compound has been used in the synthesis of selenium-containing heterocycles, which are relevant in various biological studies (G. Sommen et al., 2007).
properties
IUPAC Name |
3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4S.HI/c1-16-11-14-13-10(7-4-8-12)15(11)9-5-2-3-6-9;/h9H,2-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGKIRULHXYKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2CCCC2)CCCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



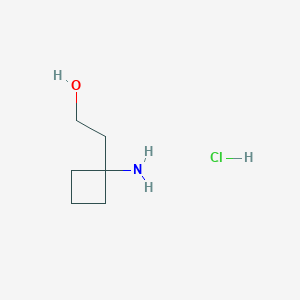
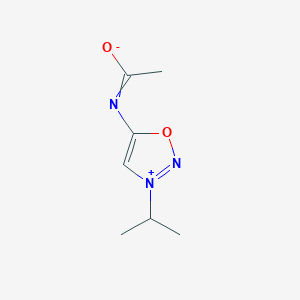

![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)
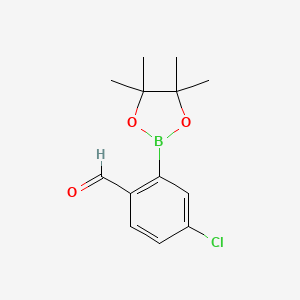
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)
